molecular formula C8H7N5 B2851178 9-(prop-2-yn-1-yl)-9H-purin-6-amine CAS No. 148238-36-2

9-(prop-2-yn-1-yl)-9H-purin-6-amine

Cat. No.: B2851178
CAS No.: 148238-36-2
M. Wt: 173.179
InChI Key: NAVKZAZXCDIPTQ-UHFFFAOYSA-N
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Description

9-(prop-2-yn-1-yl)-9H-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry due to their role in the structure of DNA and RNA

Safety and Hazards

The safety data sheet for a similar compound, Pyrrolidine, indicates that it is highly flammable and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a propargyl halide. One common method is the reaction of 6-chloropurine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-(prop-2-yn-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triple bond in the propargyl group can be reduced to a double or single bond.

    Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the purine ring in the presence of a base.

Major Products Formed

    Oxidation: Formation of 9-(prop-2-yn-1-yl)-9H-purin-6-aldehyde or 9-(prop-2-yn-1-yl)-9H-purin-6-carboxylic acid.

    Reduction: Formation of 9-(prop-2-en-1-yl)-9H-purin-6-amine or 9-(propyl)-9H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(prop-2-yn-1-yl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. Its propargyl group can be utilized in click chemistry to attach various biomolecules, facilitating the study of biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 9-(prop-2-yn-1-yl)-9H-carbazole
  • 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
  • 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

Compared to similar compounds, 9-(prop-2-yn-1-yl)-9H-purin-6-amine stands out due to its purine core, which is a fundamental structure in nucleic acids. This makes it particularly relevant in biological and medicinal chemistry. The presence of the propargyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

9-prop-2-ynylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKZAZXCDIPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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